molecular formula C17H17ClN2OS B2687869 (Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide CAS No. 865181-18-6

(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide

Cat. No.: B2687869
CAS No.: 865181-18-6
M. Wt: 332.85
InChI Key: ONFBKQUYDASZJG-ZPHPHTNESA-N
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Description

“(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide” is a chemical compound with the molecular formula C10H7ClN2S. The compound is part of the benzo[d]thiazole class of compounds, which are known for their wide range of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzo[d]thiazole moiety and a cyclohexanecarboxamide group. The benzo[d]thiazole moiety is a heterocyclic compound that contains a benzene ring fused to a thiazole ring . The cyclohexanecarboxamide group consists of a cyclohexane ring attached to a carboxamide group.

Scientific Research Applications

1. Catalyst Precursors in Polymerization

Compounds similar to (Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide have been utilized as catalyst precursors in polymerization processes. For instance, zinc complexes derived from benzoic acids with electron-withdrawing substituents, akin to the structural aspects of the compound , have shown effectiveness in the copolymerization of cyclohexene oxide and carbon dioxide to produce polycarbonates (Darensbourg et al., 2002).

2. Synthesis of Antitumor Agents

Benzothiazole derivatives, which share structural characteristics with this compound, have been synthesized and evaluated for their potential as antitumor agents. These compounds, including the closely related 2-methyl-4-nitro-2H-pyrazole-3-carboxylic acid[2-(cyclohexanecarbonylamino)benzothiazol-6-yl]amide, exhibit significant in vivo inhibitory effects on tumor growth (Yoshida et al., 2005).

3. Bioinformatic Characterization in Neurodegenerative Diseases

Research has been conducted on Schiff bases with structural similarities, exploring their bioinformatic and pathological study for the treatment of neurodegenerative diseases, specifically Alzheimer’s disease. These studies aim to evaluate drug-like, pharmacokinetic, and pharmacodynamic properties, as well as binding to therapeutic targets, offering potential applications in treating neuropsychiatric disorders (Avram et al., 2021).

4. Antimicrobial and Anti-inflammatory Activities

Compounds with structural components similar to this compound have been synthesized and found to exhibit antimicrobial and anti-inflammatory activities. These include N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, which demonstrate marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines (Zablotskaya et al., 2013).

Future Directions

Benzo[d]thiazole compounds are of significant interest in the field of drug development due to their broad range of chemical and biological properties . Future research may focus on exploring the potential applications of this compound in various therapeutic areas.

Properties

IUPAC Name

N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2OS/c1-2-10-20-14-9-8-13(18)11-15(14)22-17(20)19-16(21)12-6-4-3-5-7-12/h1,8-9,11-12H,3-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFBKQUYDASZJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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